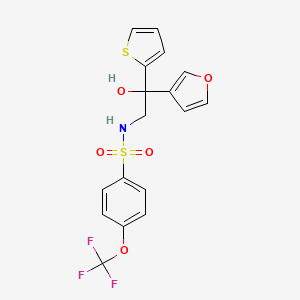
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H14F3NO5S2 and its molecular weight is 433.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide represents a novel class of organic molecules that combine multiple heterocyclic structures, potentially enhancing their biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C15H13F3N2O5S, with a molecular weight of approximately 347.35 g/mol . Its structure incorporates a furan ring, a thiophene moiety, and a trifluoromethoxy group, which may contribute to its unique biological properties. The presence of these functional groups is expected to facilitate interaction with various biological targets.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | C15H13F3N2O5S |
| Molecular Weight | 347.35 g/mol |
| Heterocyclic Components | Furan, Thiophene |
| Functional Groups | Hydroxy, Trifluoromethoxy |
Antiviral Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antiviral properties. For instance, derivatives of N-heterocycles have shown promising results against various viral infections by inhibiting viral replication mechanisms. The compound may possess similar activity due to its structural similarities with known antiviral agents.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through various assays. Preliminary data suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism of action could involve inhibition of protein synthesis or disruption of cell membrane integrity.
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 | Inhibition of protein synthesis |
| Escherichia coli | 31.250 | Disruption of cell membrane |
| Pseudomonas aeruginosa | 62.500 | Bacteriostatic effect |
Case Studies
-
Study on Antiviral Efficacy :
A study published in MDPI highlighted the antiviral efficacy of related compounds in inhibiting reverse transcriptase activity, an essential enzyme for viral replication. The compound's structural features suggest it could similarly enhance antiviral potency compared to standard treatments like ribavirin . -
Antimicrobial Assays :
Research conducted on sulfonamide derivatives demonstrated their effectiveness against biofilm-forming bacteria, which are often resistant to conventional antibiotics. The compound's potential to disrupt biofilms presents a significant advantage in treating chronic infections .
The proposed mechanism involves binding to specific enzymes or receptors within microbial cells, leading to alterations in metabolic pathways. For example, the trifluoromethoxy group may enhance lipophilicity, facilitating membrane penetration and increasing bioavailability at the target site.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological macromolecules. These studies indicate that the compound can effectively interact with key enzymes involved in bacterial metabolism and viral replication.
Propiedades
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO5S2/c18-17(19,20)26-13-3-5-14(6-4-13)28(23,24)21-11-16(22,12-7-8-25-10-12)15-2-1-9-27-15/h1-10,21-22H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPWOKYBSIPEOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)(C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













